molecular formula C18H14F3N3O3S B2678261 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide CAS No. 1251577-18-0

2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide

Cat. No. B2678261
CAS RN: 1251577-18-0
M. Wt: 409.38
InChI Key: JFTLTJUOTYBIBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide is a useful research compound. Its molecular formula is C18H14F3N3O3S and its molecular weight is 409.38. The purity is usually 95%.
BenchChem offers high-quality 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

Studies on pyrimidine derivatives, such as those by Subasri et al. (2016) and (2017), focus on the crystal structures of compounds with similar structural frameworks. These studies reveal how the pyrimidine ring's conformation and its interactions with surrounding groups impact the molecule's overall structure and stability. Such insights are valuable for designing compounds with desired physical and chemical properties (Subasri et al., 2016) (Subasri et al., 2017).

Synthetic Routes and Medicinal Chemistry Applications

Research by Gangjee et al. (2004) and others highlights the synthesis of classical and nonclassical pyrimidine derivatives as potential thymidylate synthase inhibitors, showcasing the compound's relevance in developing antitumor agents. This work demonstrates the versatility of pyrimidine derivatives in medicinal chemistry, particularly in designing drugs targeting specific biochemical pathways (Gangjee et al., 2004).

Antimicrobial and Anti-inflammatory Activities

Further research into pyrimidine derivatives explores their potential as anti-inflammatory and analgesic agents, as well as their antimicrobial activities. Studies by Abu‐Hashem et al. (2020) and Kerru et al. (2019) describe the synthesis of novel compounds derived from pyrimidine and their evaluation for biological activities. These findings contribute to the ongoing search for new therapeutic agents with improved efficacy and safety profiles (Abu‐Hashem et al., 2020) (Kerru et al., 2019).

properties

IUPAC Name

2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)-N-[[2-(trifluoromethoxy)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3S/c19-18(20,21)27-14-5-2-1-4-12(14)9-22-16(25)10-24-11-23-13(8-17(24)26)15-6-3-7-28-15/h1-8,11H,9-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTLTJUOTYBIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C=NC(=CC2=O)C3=CC=CS3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide

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